Superior Plasma Bioactivity of Caerulein vs. CCK-9 at Comparable Doses in Human Infusion
Caerulein demonstrates significantly higher plasma bioactivity compared to the synthetic analog Thr28Nle31CCK25-33 (CCK-9) during intravenous infusion in humans. This difference is not directly proportional to the administered dose [1].
| Evidence Dimension | Plasma CCK bioactivity (plateau values) |
|---|---|
| Target Compound Data | 120 pM |
| Comparator Or Baseline | Thr28Nle31CCK25-33 (CCK-9) at 20 pM |
| Quantified Difference | 6-fold higher plasma bioactivity for Caerulein |
| Conditions | Continuous intravenous infusion in 24 healthy male volunteers. Doses: Caerulein at 61.5 pM/kg, CCK-9 at 30 pM/kg. Bioactivity measured by rat pancreatic acini amylase release bioassay. |
Why This Matters
This translates to a more robust and sustained pharmacological effect for in vivo studies, requiring a lower molar dose to achieve a desired biological response compared to CCK-9.
- [1] Mössner, J., Sprenger, C., Secknus, R., Kestel, W., & Fischbach, W. (1991). Comparison between the synthetic cholecystokinin analogues caerulein and Thr28NlE31CCK25-33(CCK9) with regards to plasma bioactivity, degradation rate and stimulation of pancreatic exocrine function. Zeitschrift für Gastroenterologie, 29(2), 59-64. PMID: 1714671. View Source
